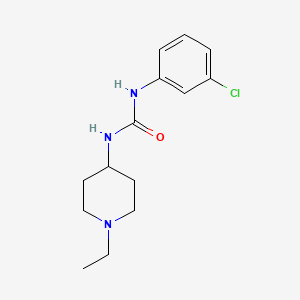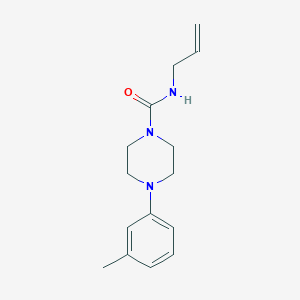
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile, commonly known as BPYC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BPYC is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. Due to its unique structural features, BPYC has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
BPYC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to play a crucial role in cell proliferation, survival, and angiogenesis. BPYC has been reported to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, BPYC has been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
In inflammation, CK2 has been implicated in the regulation of inflammatory cytokines and chemokines. BPYC has been reported to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. BPYC has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
In neurodegenerative disorders, CK2 has been shown to modulate the activity of various proteins involved in neuronal survival and function. BPYC has been reported to protect against neuronal cell death induced by oxidative stress and excitotoxicity. Moreover, BPYC has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
BPYC exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, BPYC modulates the phosphorylation status of its substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
BPYC has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress and excitotoxicity. Moreover, BPYC has been reported to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPYC has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to modulate a wide range of cellular processes, and its potential therapeutic applications in various diseases. However, BPYC also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on BPYC, including the development of novel synthetic methods to improve its yield and purity, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of new therapeutic applications. Moreover, the elucidation of the molecular mechanisms underlying the biological effects of BPYC and the identification of its downstream targets will provide valuable insights into the role of CK2 in various cellular processes. Finally, the development of BPYC-based therapeutics for cancer, inflammation, and neurodegenerative disorders holds great promise for the treatment of these diseases.
Métodos De Síntesis
The synthesis of BPYC involves the reaction of 2-aminopyridine with 1,2-dicyano-benzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of BPYC as a yellow crystalline solid. The purity and yield of the product can be enhanced by recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGUPOZMBNZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

